molecular formula C11H10BrF3O B13716489 4-Bromo-2-methyl-1-(trifluoromethyl)-1-indanol

4-Bromo-2-methyl-1-(trifluoromethyl)-1-indanol

Katalognummer: B13716489
Molekulargewicht: 295.09 g/mol
InChI-Schlüssel: KSFQXNKZNRXOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31735674 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31735674 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of MFCD31735674 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, which allow for the efficient and consistent production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD31735674 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Wissenschaftliche Forschungsanwendungen

MFCD31735674 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, helping to create new compounds with desired properties.

    Biology: In biological research, MFCD31735674 is used to study cellular processes and interactions, providing insights into the mechanisms of various biological functions.

    Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its ability to target specific molecular pathways involved in diseases.

    Industry: In industrial applications, MFCD31735674 is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of MFCD31735674 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Eigenschaften

Molekularformel

C11H10BrF3O

Molekulargewicht

295.09 g/mol

IUPAC-Name

4-bromo-2-methyl-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H10BrF3O/c1-6-5-7-8(3-2-4-9(7)12)10(6,16)11(13,14)15/h2-4,6,16H,5H2,1H3

InChI-Schlüssel

KSFQXNKZNRXOTD-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C1(C(F)(F)F)O)C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.